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Compound of Interest

Compound Name: 2-chloro-N'-phenylacetohydrazide

CAS No.: 22940-21-2

Cat. No.: B2622847

Get Quote

Executive Summary
2-Chloro-N'-phenylacetohydrazide represents a specialized subclass of hydrazine

derivatives where the acyl moiety bears an

-halogen (chlorine) and the hydrazine moiety is

-substituted with a phenyl group. Unlike simple acyl hydrazides (e.g., phenylacetohydrazide)
which act primarily as nucleophiles, this compound functions as a bifunctional synthons:

Nucleophile: The secondary amine (

) remains reactive.

Electrophile: The

-chlorine activates the methylene group, enabling intramolecular cyclization or alkylation.
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This guide compares it with Phenylacetohydrazide (non-halogenated) and Benzoic Hydrazide

(aromatic), demonstrating its superior utility in heterocyclic synthesis and targeted biological

activity.

Chemical Structure & Comparative Properties[1][2]
[3][4]
The introduction of the chlorine atom at the

-position drastically alters the electronic landscape of the molecule compared to its non-
halogenated analogs.

Table 1: Physicochemical & Reactivity Comparison

Feature
2-Chloro-N'-

phenylacetohydrazid

e

Phenylacetohydrazid

e
Benzoic Hydrazide

Structure

Primary Reactivity

Electrophilic Alkylation

& Nucleophilic

Acylation

Nucleophilic

Condensation

Nucleophilic

Condensation

Cyclization Potential

High (Forms

heterocycles via

internal alkylation)

Low (Requires

external electrophiles)

Low (Requires

external electrophiles)

Acidity (

)

Increased (Inductive

effect of Cl)
Moderate Moderate

Key Application

Synthesis of

Oxindoles, Pyrazoles,

1,3,4-Oxadiazines

Synthesis of

Hydrazones

Synthesis of 1,3,4-

Oxadiazoles

Stability
Moderate (Sensitive to

light/base)
Stable Highly Stable
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Synthesis Protocol: 2-Chloro-N'-
phenylacetohydrazide
This protocol is designed to minimize the formation of di-acylated byproducts and premature

cyclization.

Reagents
Phenylhydrazine: 10.8 g (0.1 mol)

Chloroacetyl Chloride: 11.3 g (0.1 mol)

Solvent: Dry Dichloromethane (DCM) or Toluene (150 mL)

Base: Potassium Carbonate (

), anhydrous (13.8 g, 0.1 mol)

Step-by-Step Methodology
Preparation: Dissolve phenylhydrazine in 100 mL of dry DCM in a 250 mL three-necked

round-bottom flask equipped with a dropping funnel and a thermometer. Cool the solution to

0–5°C using an ice-salt bath.

Acylation: Add the

to the solution. Slowly add chloroacetyl chloride (dissolved in 50 mL DCM) dropwise over 45
minutes.

Critical Control Point: Maintain temperature below 10°C. Higher temperatures promote

attack on the alkyl chloride by the second nitrogen, leading to polymerization or

pyrazolidinone formation.

Reaction: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature

(25°C) and stir for an additional 2 hours.

Workup: Filter the reaction mixture to remove inorganic salts (
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). Wash the filtrate with cold water (

) and 5%

solution to remove unreacted acid chloride.

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Purification: Recrystallize the crude solid from Ethanol/Hexane (1:1) to yield white/off-white

crystals.

Mechanistic Pathways & Reactivity
The "2-chloro" group acts as a "warhead" for cyclization. Under basic conditions or Lewis acid

catalysis, the compound undergoes intramolecular transformations that simple hydrazides

cannot perform.

Graphviz Diagram: Reactivity Pathways
The following diagram illustrates the divergent pathways available to 2-chloro-N'-
phenylacetohydrazide compared to standard hydrazides.

2-Chloro-N'-phenylacetohydrazide
(Precursor)

Pathway A: Friedel-Crafts Cyclization
(Lewis Acid / Heat) AlCl3 / 120°C

Pathway B: Nucleophilic Substitution
(Base / Carbonyls)

 R-CHO / NaOH

Pathway C: Intermolecular Reaction
(Thioureas / Amines)

 R-NH-CS-NH2

Oxindoles / Indolin-2-ones
(C-C Bond Formation)

 Intramolecular
Attack

1,3,4-Oxadiazines
(Ring Expansion)

 Condensation +
Cyclization

Thiazolidinones / Pseudothiohydantoins
 S-Alkylation

Click to download full resolution via product page

Caption: Divergent synthetic pathways. Unlike standard hydrazides, the

-chloro group enables direct access to fused heterocycles like oxindoles and oxadiazines.
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Key Reaction: Synthesis of Indolin-2-ones (Oxindoles)
One of the most valuable applications of this specific hydrazide is the Stollé Synthesis variant.

Mechanism: The chloroacetyl group alkylates the ortho-position of the N-phenyl ring (Friedel-

Crafts alkylation) followed by amide bond formation (or vice versa), closing the ring to form

oxindole derivatives.

Significance: This provides a direct route to the core scaffold of drugs like Sunitinib

(anticancer) and Ropinirole (anti-Parkinson's), which is not possible with non-chlorinated

phenylacetohydrazide.

Biological Performance Comparison
The "2-chloro" substituent is not just a synthetic handle; it significantly influences biological

activity, particularly in antimicrobial and antifungal domains.

Table 2: Comparative Biological Activity
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Biological Target
2-Chloro-N'-

phenylacetohydrazid

e

Phenylacetohydrazid

e

Mechanism of Action

(2-Cl)

Antifungal (Candida

spp.)
High Potency Low / Inactive

Alkylation of fungal

enzymes; disruption of

ergosterol

biosynthesis pathways

[1].

Antibacterial (Gram +) Moderate Low

Covalent inhibition of

bacterial enzymes via

the reactive

-chloro ketone moiety.

Enzyme Inhibition Irreversible Reversible

Potential suicide

inhibition of serine

proteases or cysteine

proteases due to the

electrophilic carbon.

Cytotoxicity High Low

DNA alkylation

potential (must be

managed in drug

design).

Experimental Insight: Studies on related N-phenyl-2-chloroacetamide derivatives indicate that

the chlorine atom is essential for fungicidal activity. The removal of the chlorine (yielding the

simple acetamide/hydrazide) typically results in a >10-fold loss of potency (MIC increases from

~4 µg/mL to >64 µg/mL) [1, 2].

Conclusion
2-Chloro-N'-phenylacetohydrazide is a superior reagent compared to standard acyl

hydrazides for researchers requiring:

Synthetic Versatility: Access to oxindoles and nitrogen-containing heterocycles.
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Biological Potency: Enhanced antimicrobial activity driven by the electrophilic

-chloro group.

While it requires stricter handling conditions (temperature control) to prevent self-

polymerization, its ability to serve as a scaffold for complex drug molecules makes it

indispensable in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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